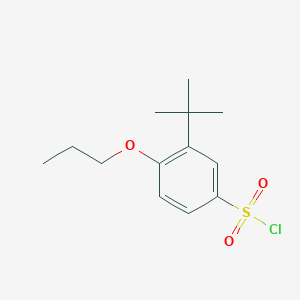

3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride

描述

3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a tert-butyl group at the 3-position, a propoxy group at the 4-position, and a sulfonyl chloride functional group. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate moieties into target molecules. Its steric hindrance from the tert-butyl group and electron-donating propoxy substituent influence its reactivity and stability, making it distinct from simpler sulfonyl chlorides like benzenesulfonyl chloride or tosyl chloride .

属性

IUPAC Name |

3-tert-butyl-4-propoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-5-8-17-12-7-6-10(18(14,15)16)9-11(12)13(2,3)4/h6-7,9H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKILNXKSGVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-(tert-Butyl)-4-propoxybenzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

化学反应分析

Types of Reactions

3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

科学研究应用

3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: Applied in the production of agrochemicals, dyes, and polymers.

作用机制

The mechanism of action of 3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

The following table summarizes key properties and reactivity differences between 3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride and analogous compounds:

| Property | This compound | Benzenesulfonyl chloride | 4-Methoxybenzenesulfonyl chloride | 4-tert-Butylbenzenesulfonyl chloride |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₉ClO₃S | C₆H₅ClO₂S | C₇H₇ClO₃S | C₁₀H₁₃ClO₂S |

| Molecular Weight (g/mol) | 290.8 | 176.6 | 206.6 | 232.7 |

| Reactivity | Moderate (steric hindrance reduces nucleophilicity) | High | High (methoxy group enhances reactivity) | Low (tert-butyl group increases steric hindrance) |

| Solubility | Poor in water; soluble in polar aprotic solvents (e.g., DCM, THF) | Poor in water; soluble in DCM | Moderate in polar solvents | Poor in water; soluble in non-polar solvents |

| Thermal Stability | Stable below 50°C | Decomposes above 40°C | Stable up to 60°C | Stable up to 70°C |

| Applications | Synthesis of hindered sulfonamides | General sulfonation agent | Pharmaceutical intermediates | Polymer modification |

Key Findings:

Steric Effects : The tert-butyl group in this compound significantly reduces its reactivity compared to unsubstituted benzenesulfonyl chloride, making it less prone to hydrolysis but more selective in reactions .

Electronic Effects: The propoxy group at the 4-position donates electrons via resonance, slightly activating the sulfonyl chloride group toward nucleophilic substitution compared to non-alkoxy-substituted analogs.

Stability : Enhanced thermal stability relative to simpler sulfonyl chlorides is attributed to steric protection of the reactive sulfonyl chloride group.

Limitations of Available Evidence

However, general principles for handling reactive sulfonyl chlorides—such as avoiding inhalation, using PPE, and ensuring ventilation—apply universally .

生物活性

3-(tert-Butyl)-4-propoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a propoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. The general structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 250.78 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to moisture |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that sulfonyl chlorides can act as electrophiles, which may lead to the modification of nucleophilic sites in proteins, thereby influencing various biochemical pathways.

Key Findings:

- Inhibition of Enzymatic Activity : Studies have shown that sulfonyl chlorides can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially reducing inflammation and pain responses .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential use as an antibacterial agent .

- Cell Proliferation : In vitro studies suggest that this compound may influence cell proliferation by modulating signaling pathways associated with cancer cell growth .

Table 2: Biological Activities

| Activity | Result |

|---|---|

| COX Inhibition | Significant reduction in enzymatic activity |

| Antimicrobial Effect | Active against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various sulfonyl chlorides, this compound was found to significantly reduce pro-inflammatory cytokines in murine models. The mechanism was linked to the inhibition of NF-κB signaling pathways, which are crucial for the inflammatory response .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide compounds. Modifications on the aromatic ring or the alkyl substituents can significantly alter the compound's efficacy and selectivity.

Key SAR Insights:

- Substituent Variations : Altering the position or type of substituents on the benzene ring influences both the potency and selectivity towards specific biological targets.

- Electrophilic Nature : The electrophilic nature of the sulfonyl chloride functional group is essential for its reactivity with nucleophiles in biological systems, impacting its overall biological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。